

alpha-casozepine safety profile toxicity studies

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Compound Focus: alpha-Casozepine

CAS No.: 117592-45-7

Cat. No.: S518096

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Safety Profile & Toxicity Findings

The table below summarizes the key safety findings from the available research:

Study Subject / Model	Key Safety Findings	Reported Adverse Effects	Reference / Source
Cats (General)	Classified as a nutraceutical (food), "absolutely safe to use", no concerns about addiction potential [1].	None specifically mentioned in the provided studies. [1]	[1]
Cats (Clinical Trial)	No significant adverse effects reported at low (15 mg/kg) or high (75 mg/kg) doses. [1]	The only significant effect noted was the <i>absence</i> of sweaty paws in the high-dose group. [1]	[1]
Dogs (General)	Classified as Generally Recognized As Safe (GRAS) by the FDA; described as having a "compelling safety profile". [2]	"Very few adverse effects, even at doses significantly higher than recommended." [2]	[2]
Humans (as Lactium)	Described as having "no side-effects", "not addictive", and "no	None reported. [3]	[3]

Study Subject / Model	Key Safety Findings	Reported Adverse Effects	Reference / Source
	toxic effect on the body, even at high doses". [3]		

A notable finding from a veterinary clinical trial is that a high dose of **alpha-casozepine** (75 mg/kg for 3 days) in cats significantly inhibited the stress-induced symptom of sweaty paws during a vet visit [1].

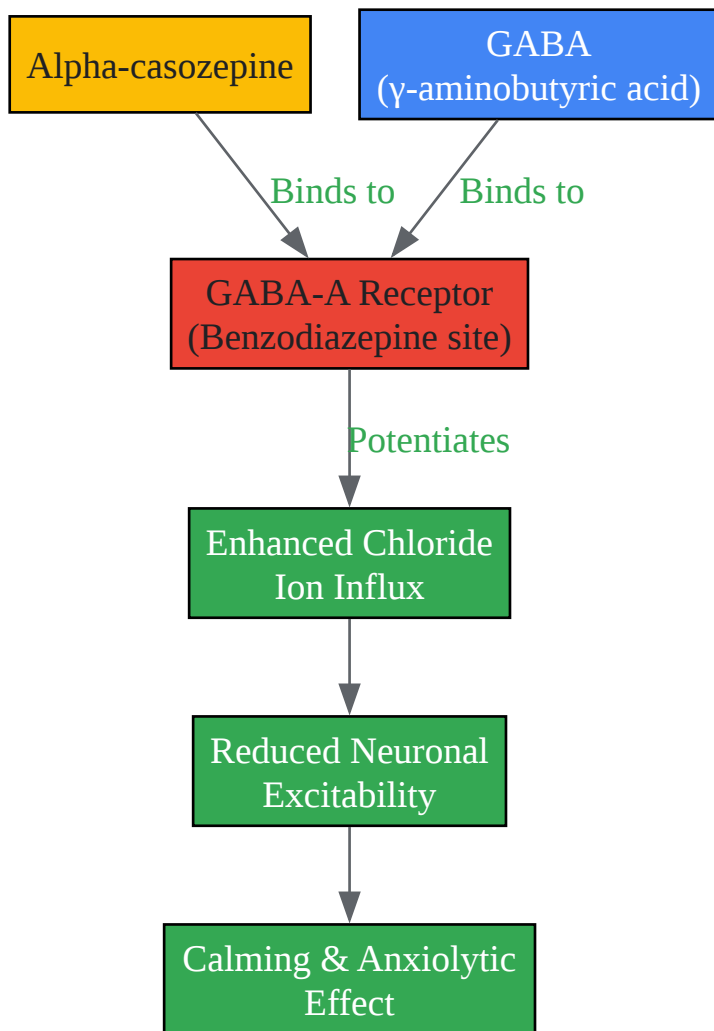
Mechanism of Action and Experimental Protocols

Understanding how **alpha-casozepine** works provides insight into its safety. It is a decapeptide (a chain of ten amino acids) derived from the enzymatic hydrolysis of bovine alpha-S1 casein [2] [3].

Mechanism of Action

The peptide's structure is similar to benzodiazepines and it binds to the GABA_A receptor via the benzodiazepine site [2] [3]. This binding enhances the effect of the neurotransmitter GABA, the primary inhibitory chemical in the central nervous system, resulting in a calming, anxiolytic effect without the toxicity associated with pharmaceutical benzodiazepines [1] [3].

The following diagram illustrates this signaling pathway:



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Detailed Experimental Protocol

For researchers, here is the methodology from a key study evaluating **alpha-casozepine's** effect on stress in cats [1]:

- **Study Design:** Randomized, partial double-blind, placebo-controlled trial.
- **Subjects:** 60 adult indoor-housed cats. Exclusion criteria included recent glucocorticoid treatment, adrenal disease, or predictable household stressors.
- **Intervention Groups:**
 - **Low Dose (LD):** 15 mg/kg q24h of **alpha-casozepine** for 6 days (n=20).
 - **High Dose (HD):** 75 mg/kg q24h of **alpha-casozepine** for 3 days (n=20).
 - **Placebo (P):** One fructose capsule per day for 3 days (n=20).

- **Outcome Measures:**

- **Physiological:** Fecal Cortisol Metabolites (FCMs) were measured non-invasively. Feces were collected immediately after defecation and stored frozen.
- **Behavioral & Autonomic:** Veterinarians and owners completed questionnaires assessing respiratory rate, sweaty paws, pupils, panting, and vocalization at home, in the waiting area, and in the examination room.
- **Procedure:** Each cat had a baseline checkup without supplementation, followed by a second checkup four weeks later where the supplement or placebo was administered 3-6 days prior.

Gaps in Current Data and Conclusion

The available information, while positive, is not a complete toxicological profile. Key data gaps for a research and development audience include:

- **Formal Toxicity Studies:** A lack of classic LD50 studies, repeated-dose toxicity studies over extended periods, and carcinogenicity studies.
- **Absorption, Distribution, Metabolism, and Excretion (ADME):** Detailed pharmacokinetic data is not provided in the available literature.
- **Reproductive Toxicology:** Safety in pregnant or lactating animals has not been addressed.

In summary, **alpha-casozepine** demonstrates a highly favorable safety profile based on existing clinical evidence in companion animals and humans, with a mechanism of action centered on the GABA_A receptor. However, a full suite of regulatory toxicology studies is not detailed in the available scientific literature.

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